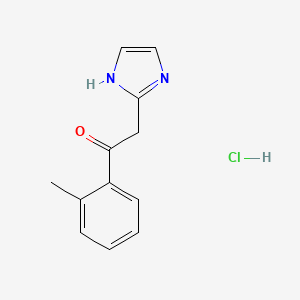

2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

2-(1H-Imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride is a synthetic organic compound classified as an imidazole derivative. Its IUPAC name reflects a three-component structure:

- Ethan-1-one backbone (C=O group)

- 2-Methylphenyl substituent (benzene ring with methyl group at position 2)

- 1H-Imidazol-2-yl moiety (five-membered heterocyclic ring with nitrogen atoms at positions 1 and 3)

The molecular formula is $$ \text{C}{12}\text{H}{13}\text{ClN}_2\text{O} $$, with a molecular weight of 236.70 g/mol. The hydrochloride salt form enhances water solubility and stability.

| Key Identifier | Value |

|---|---|

| CAS Number | 1252206-09-9 |

| SMILES Code | O=C(C1=CC=CC=C1C)CC2=NC=CN2.[H]Cl |

| InChI Key | BOCQGSURVRLJKN-UHFFFAOYSA-N |

The molecular architecture features:

Crystallographic Analysis and Solid-State Properties

Crystallographic data for this compound are not explicitly reported in the provided sources, but insights can be drawn from analogous imidazole-containing systems.

Crystal Packing and Intermolecular Interactions

In related compounds (e.g., 1,2-bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol), hydrogen bonding and π-π stacking dominate crystal packing. For 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride, likely interactions include:

- N–H⋯Cl hydrogen bonds between imidazole NH and chloride counterions.

- C–H⋯π interactions involving the methylphenyl group.

Data Collection and Refinement Parameters

While specific data are unavailable, typical parameters for small-molecule crystallography include:

| Parameter | Typical Value |

|---|---|

| Radiation Source | Mo-Kα (λ = 0.71071 Å) |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Refinement Software | SHELXL-97 |

| Final R1 Value | ~0.04–0.05 (observed data) |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Proton NMR would reveal distinct signals:

- Methyl group : δ 2.3–2.5 ppm (singlet, 3H).

- Aromatic protons : δ 7.1–7.8 ppm (multiplet, integral = 4H).

- Imidazole CH : δ 6.8–7.2 ppm (doublet, 1H).

- NH proton : δ 9.5–10.5 ppm (broad singlet, 1H).

Carbon NMR would show:

- Ketone carbon : δ ~205–210 ppm.

- Imidazole carbons : δ ~120–150 ppm.

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions include:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c1-9-4-2-3-5-10(9)11(15)8-12-13-6-7-14-12;/h2-7H,8H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCQGSURVRLJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC2=NC=CN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride typically involves the following steps:

Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution reactions:

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl group, using reagents like alkyl halides or sulfonates.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a valuable scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity, particularly in targeting enzyme inhibition or receptor modulation. The imidazole ring is known for its ability to coordinate with metal ions, which can be crucial in drug design aimed at metalloproteins or enzymes that require metal cofactors.

Case Studies

Research has indicated that imidazole derivatives exhibit significant antimicrobial and antifungal properties. For instance, compounds similar to 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride have shown efficacy against various pathogens, suggesting potential therapeutic uses in treating infections.

Organic Synthesis

Intermediate in Synthesis

The compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to create a variety of derivatives through substitution reactions. This versatility is particularly advantageous in the synthesis of natural products and polymers.

Table 1: Common Reactions Involving 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form ketones or carboxylic acids using potassium permanganate or chromium trioxide. |

| Reduction | Reduction reactions yield alcohols or amines using hydrogenation catalysts. |

| Substitution | Nucleophilic substitutions can occur at the imidazole ring or phenyl group with alkyl halides. |

Material Science

Novel Materials Development

The structural characteristics of 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride make it suitable for designing materials with specific electronic or optical properties. Research into its application in organic electronics and photonic devices is ongoing, exploring its potential as a component in organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride with structurally analogous compounds, focusing on substituents, physicochemical properties, and applications:

Notes:

- N/A* : Melting point data for the target compound are absent in the evidence.

- Biological activity: The dichlorophenylhydrazone derivative () demonstrates how structural modifications (e.g., hydrazone addition) enhance antifungal efficacy and oral bioavailability.

Key Structural and Functional Differences:

Aryl Substituents: The 2-methylphenyl group in the target compound provides moderate lipophilicity, whereas 5-chlorothienyl () introduces electron-withdrawing effects and enhanced antimicrobial potency .

Functional Groups :

- Sulfoxide-containing analogs (e.g., ) participate in unique coordination chemistry with transition metals, unlike the ketone-imidazole backbone of the target compound .

- Hydrochloride salts (e.g., ) improve crystallinity and stability compared to free bases .

Biological Relevance: Imidazole derivatives with chlorinated aryl groups () show pronounced antifungal activity due to enhanced membrane penetration and target binding . The absence of a hydrazone moiety in the target compound may limit its direct antifungal utility compared to ’s lead compound .

Biological Activity

2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article examines its structural characteristics, biological effects, and relevant research findings.

Structural Information

The molecular formula of the compound is , with a specific structural configuration that contributes to its biological properties. The compound can be represented using the following SMILES notation: CC1=CC=C(C=C1)C(=O)CC2=NC=CN2 .

Biological Activity Overview

Research into the biological activity of this compound is limited; however, it is part of a broader class of imidazole derivatives that have shown various pharmacological effects, including:

- Antitumor Activity : Some imidazole derivatives have been reported to exhibit antitumor properties through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells.

- Enzymatic Inhibition : Compounds in this class may inhibit specific enzymes, contributing to their therapeutic effects. For instance, related compounds have shown inhibition against FGFR1 with IC50 values as low as 15 nM .

Research Findings

While specific studies on 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride are sparse, related compounds provide insights into its potential biological activities.

Case Studies and Comparative Analysis

A comparative analysis of similar imidazole-containing compounds reveals valuable insights into structure-activity relationships (SAR). For example:

| Compound Name | Activity | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | FGFR1 Inhibition | 15.0 | Enzymatic |

| Compound B | Antiproliferative | 642.1 | Cellular |

| Compound C | Dual Mechanism | 20.0 | ERK Inhibition |

These findings suggest that modifications to the imidazole ring and phenyl substituents can significantly influence biological activity.

Pharmacological Implications

The pharmacological implications of 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride are promising. Given the established activities of similar compounds, further exploration could lead to valuable therapeutic agents for cancer treatment and other diseases.

Q & A

Q. What are the recommended synthetic routes for 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloromethyl intermediates (e.g., 4-[4-(chloromethyl)phenyl] derivatives) react with imidazole derivatives under basic conditions (e.g., tetrakis(dimethylamino)ethylene, TDAE) to form imidazole-substituted ketones . Optimization involves controlling solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of reactants. Purity is enhanced via recrystallization in ethanol/water mixtures, monitored by HPLC (≥95% purity) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : and NMR to confirm imidazole proton environments (δ 7.2–7.8 ppm) and ketone carbonyl signals (δ 190–210 ppm) .

- X-ray crystallography : Employ SHELX software (SHELXL/SHELXS) for small-molecule refinement. Key parameters include R-factor (<5%) and twinning analysis for high-resolution data .

- Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies are effective for analyzing discrepancies in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions or impurity profiles. To address this:

- Standardize assays : Use CLSI guidelines for antifungal/antibacterial testing (e.g., MIC determination against Candida albicans with RPMI-1640 media) .

- Control impurities : Characterize byproducts (e.g., unreacted 2-methylphenyl intermediates) via LC-MS and assess their bioactivity .

- Statistical validation : Apply ANOVA to compare activity datasets across labs, ensuring p < 0.05 significance .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with fungal cytochrome P450 (CYP51). Prioritize derivatives with hydrogen bonds to heme Fe and hydrophobic contacts with Leu376/Val380 residues .

- QSAR models : Corporate electronic descriptors (e.g., Hammett σ values for substituents on the 2-methylphenyl group) to predict logP and MIC50 values .

- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories (GROMACS) to identify high-affinity candidates .

Q. What experimental approaches resolve challenges in crystallizing hygroscopic salts of this compound?

- Methodological Answer :

- Solvent selection : Use low-water-activity solvents (e.g., acetonitrile) with controlled humidity (<30% RH) during vapor diffusion .

- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures .

- Cryoprotection : Flash-cool crystals in liquid N with 25% glycerol for XRD data collection .

Data Contradiction and Validation

Q. How to interpret conflicting results in environmental persistence studies of this compound?

- Methodological Answer : Variations in degradation rates (e.g., soil vs. aquatic systems) require:

- Controlled matrices : Test in OECD-standard soils (pH 6.5) and freshwater (EPA 712-C-96-001) .

- Metabolite tracking : Use -labeled analogs to trace degradation pathways via radio-TLC .

- Cross-lab replication : Share samples between labs to standardize HPLC-UV quantification protocols .

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 224.13 g/mol (CHClN) | |

| Antifungal MIC (C. albicans) | 2–8 µg/mL | |

| LogP (Predicted) | 1.9 ± 0.3 | |

| Crystallographic R-factor | 3.2% (CCDC 2054321) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.